(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile
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Description
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl2F2N3S and its molecular weight is 408.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods
Various synthetic approaches have been developed for the preparation of compounds with similar core structures, such as acrylonitriles substituted with thiazole or thiadiazole derivatives. For instance, reduction reactions of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride yield derivatives with potential for further chemical transformations (Frolov et al., 2005).
Structural Analysis
The structural features of these compounds are often elucidated through X-ray diffraction analysis, confirming configurations and providing insights into their geometric and electronic properties. These structural analyses are critical for understanding the reactivity and potential applications of these compounds in further synthetic routes and applications (Frolov et al., 2005).
Potential Applications
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on metals, using density functional theory (DFT) calculations and molecular dynamics simulations to predict their efficiency. These studies highlight the potential of such compounds in protecting metals from corrosion, a critical application in materials science and engineering (Kaya et al., 2016).
Optoelectronic Devices
Designed for applications in optoelectronic devices, some derivatives exhibit nonlinear optical limiting behavior, useful for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications. This application is particularly relevant for compounds that show strong absorption and emission properties (Anandan et al., 2018).
Biological Activities
Compounds structurally related to (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile have been synthesized and evaluated for various biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Such studies underscore the potential medicinal and pharmaceutical applications of these compounds (Bhale et al., 2018).
Properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F2N3S/c19-13-3-1-10(5-14(13)20)17-9-26-18(25-17)11(7-23)8-24-12-2-4-15(21)16(22)6-12/h1-6,8-9,24H/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIQXPIETQEAJU-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.